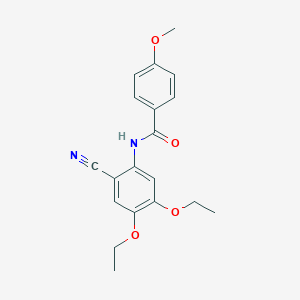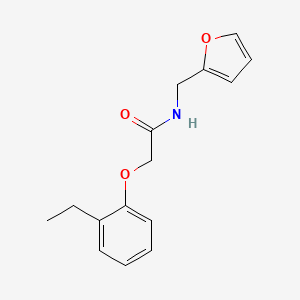![molecular formula C14H15NO3 B5540232 1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine CAS No. 74957-52-1](/img/structure/B5540232.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to 1-[3-(1,3-Benzodioxol-5-yl)acryloyl]pyrrolidine involves multi-step reactions, including cyclization and acryloylation processes. For example, pyrrolidine derivatives can be synthesized via a 1,3-dipolar cycloaddition process, which provides a pathway to highly functionalized pyrrolidines under mild conditions, showcasing the versatility of pyrrolidine synthesis methods (Garner & Kaniskan, 2005).
Molecular Structure Analysis
Structural evaluation of related compounds emphasizes the importance of spectroscopic techniques (e.g., NMR, FT-IR) and theoretical approaches (e.g., DFT) for understanding the conformation and electronic structure. For instance, the study by Singh et al. (2013) demonstrates the spectroscopic characterization and theoretical vibrational analysis of ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, highlighting the role of hydrogen bonding and electronic properties in defining molecular structure (Singh et al., 2013).
Chemical Reactions and Properties
Chemical reactivity and properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The Curtius rearrangement of acryloyl azides, for instance, provides a novel synthesis route to disubstituted pyridines, demonstrating the reactivity of acryloyl-containing compounds in producing heterocyclic structures (Chuang, Chen, & Pola, 2010).
Physical Properties Analysis
The physical properties of such compounds, including photoluminescent behavior and molecular packing, are crucial for their application in materials science. The photoluminescent properties and crystal structure analysis provide insights into the potential use of these compounds in optoelectronic devices and molecular electronics (Percino et al., 2014).
Chemical Properties Analysis
Chemical properties, such as electrophilicity and reactivity descriptors, are essential for understanding the interaction of these compounds with various substrates and for tailoring their chemical transformations. The study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate illustrates the analysis of reactivity descriptors and non-linear optical (NLO) properties, underscoring the chemical versatility and potential applications of these compounds (Singh, Rawat, & Sahu, 2014).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activity
The research on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related to the compound , has shown significant anti-inflammatory and analgesic activities. These compounds were selected for further evaluation as analgesic agents based on their high potency in animal models and minimal gastrointestinal side effects. Extensive quantitative structure-activity relationship (QSAR) studies have demonstrated that the analgesic and anti-inflammatory potencies are satisfactorily correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, highlighting the potential of these compounds in developing new therapeutic agents (Muchowski et al., 1985).
Antimicrobial Applications
Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and evaluated for their antibacterial and antifungal properties. The synthesis involves the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide. These compounds exhibit promising antimicrobial activities, suggesting their potential application in combating bacterial and fungal infections (Elgemeie et al., 2017).
Photoluminescent Materials
A study on ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate (ECNBHPA) derived from ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate and 4-nitro-benzohydrazide has shown that these compounds exhibit photoluminescent behavior. Such materials are of interest for applications in organic electronics and photonics, where their emission properties can be harnessed for light-emitting diodes (LEDs), sensors, and other optoelectronic devices (Singh et al., 2013).
Polymer Science
In polymer science, acylation of aldo 1-pyrroline 1-oxides (4,5-dihydro-3H-pyrrole 1-oxides) has been explored for the synthesis of 3-acyloxy-1-pyrrolines, which upon oxidation with m-CPBA yield oxaziridines. These compounds are of interest due to their stability and resistance to ring opening, making them valuable for developing new polymeric materials with unique properties (Gibson & Forrester, 1995).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-7-1-2-8-15)6-4-11-3-5-12-13(9-11)18-10-17-12/h3-6,9H,1-2,7-8,10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVDPKNPGHKJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine | |
CAS RN |
74957-52-1 |
Source


|
| Record name | Pyrrolidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)


![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)


![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

